

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethylisoxazole-5-carboxylic acid

Cat. No.: B3166738

[Get Quote](#)

The isoxazole ring system is a cornerstone of medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere.^[1] Isoxazole-containing compounds are prevalent in numerous FDA-approved therapeutics, demonstrating their significance in developing agents with enhanced potency and favorable pharmacokinetic profiles.^[2] This guide focuses on a specific, yet underexplored member of this class: **3,4-Dimethylisoxazole-5-carboxylic acid** (CAS 91367-90-7).

While specific experimental data for this particular isomer is limited in publicly accessible literature, its structural motifs are shared with well-characterized analogues. This whitepaper will, therefore, provide a comprehensive technical overview of its core chemical properties by drawing authoritative parallels to closely related isomers and foundational principles of organic chemistry. We will explore its structural analysis, plausible synthetic pathways, predicted spectroscopic signature, and key reactivity patterns, offering a predictive but robust framework for researchers and drug development professionals.^[3]

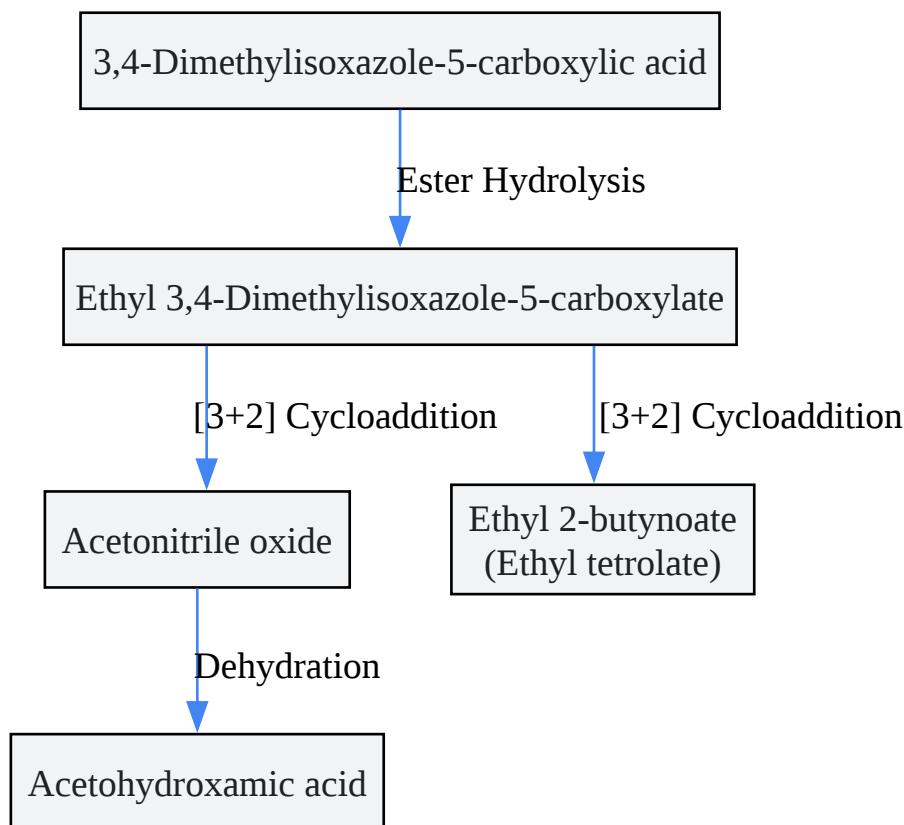
Section 1: Physicochemical Properties and Structural Analysis

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. For **3,4-Dimethylisoxazole-5-carboxylic acid**, we can predict its characteristics based on its constituent functional groups and compare them to its well-documented isomer, 3,5-Dimethylisoxazole-4-carboxylic acid.

The molecular structure consists of a 1,2-oxazole (isoxazole) ring substituted with methyl groups at the C3 and C4 positions and a carboxylic acid at the C5 position. The isoxazole ring is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid proton compared to a simple aliphatic carboxylic acid.

Table 1: Comparison of Physicochemical Properties

Property	3,4-Dimethylisoxazole-5-carboxylic acid	3,5-Dimethylisoxazole-4-carboxylic acid (Isomer)
CAS Number	91367-90-7	2510-36-3[4]
Molecular Formula	C ₆ H ₇ NO ₃	C ₆ H ₇ NO ₃ [4]
Molecular Weight	141.12 g/mol	141.12 g/mol [4][5]
Appearance	Not Reported	White to light beige crystalline powder[4][6]
Melting Point	Not Reported	141-145 °C[4][6]
pKa (Predicted)	Not Reported	2.53 ± 0.32[4]
Solubility	Not Reported	Soluble in Methanol[4]


The predicted pKa of the 3,5-dimethyl isomer is quite low, indicating significant acidity, a property leveraged in its role as a carboxylic acid bioisostere.[1][4] It is reasonable to assume that **3,4-Dimethylisoxazole-5-carboxylic acid** exhibits a similarly low pKa.

Section 2: Synthetic Strategy: A Regioselective Approach

A robust synthesis is critical for accessing sufficient quantities of a compound for research and development. While a specific, published synthesis for **3,4-Dimethylisoxazole-5-carboxylic acid** is not readily available, a plausible and regioselective route can be designed based on the foundational [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

The key to this synthesis is the careful selection of precursors to ensure the desired 3,4,5-substitution pattern on the isoxazole ring. The retrosynthetic analysis below outlines this logical

approach.

[Click to download full resolution via product page](#)

Caption: Retrosynthesis of the target compound.

Protocol 2.1: Proposed Synthesis via Cycloaddition

This protocol is a hypothetical, multi-step synthesis grounded in established chemical transformations for forming substituted isoxazoles.

Step 1: In Situ Generation of Acetonitrile Oxide

- Rationale: Acetonitrile oxide is unstable and is typically generated *in situ* for immediate use. A common method involves the dehydration of a hydroxamic acid or the dehydrohalogenation of a hydroximoyl halide. Using acetohydroxamic acid is a direct approach.^[7]

- To a stirred solution of acetohydroxamic acid in a suitable aprotic solvent (e.g., THF, DCM), add a dehydrating agent (e.g., phosphorus oxychloride or N,N'-Dicyclohexylcarbodiimide (DCC)) at 0 °C.
- Allow the reaction to stir at a low temperature for 1-2 hours to generate the nitrile oxide. This mixture is used directly in the next step.

Step 2: [3+2] Cycloaddition

- Rationale: The cycloaddition of the generated nitrile oxide with ethyl 2-butynoate will form the desired isoxazole ring. The regioselectivity is dictated by electronic and steric factors, and this specific combination is expected to yield the 3,4-dimethyl-5-carboxylate product.[8]
- Slowly add ethyl 2-butynoate (ethyl tetrolate) to the reaction mixture containing the freshly prepared acetonitrile oxide at 0 °C.
- Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
- Work up the reaction by filtering any solids and concentrating the filtrate. The crude ester can be purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Saponification to the Carboxylic Acid

- Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base, followed by acidification to yield the desired carboxylic acid. This procedure is well-documented for various isoxazole esters.[9]
- Dissolve the purified ethyl 3,4-dimethylisoxazole-5-carboxylate in a mixture of THF and methanol.[9]
- Add an aqueous solution of 5 N sodium hydroxide and stir the reaction at room temperature for 8-12 hours.[9]
- Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

- Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 6 N HCl.[9]
- The precipitated solid product, **3,4-Dimethylisoxazole-5-carboxylic acid**, is collected by filtration, washed with cold water, and dried under vacuum.

Section 3: Predicted Spectroscopic Signature

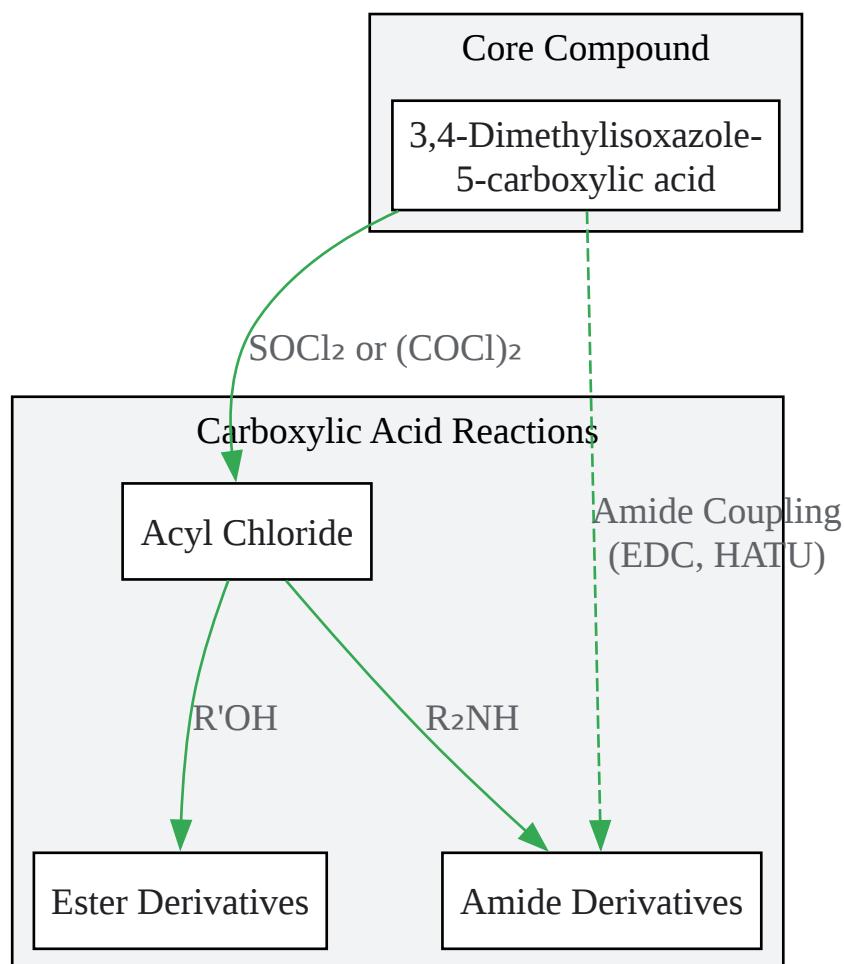

Confirming the structure of a newly synthesized compound is paramount. Based on the principles of NMR, IR, and MS, we can predict the characteristic spectral data for **3,4-Dimethylisoxazole-5-carboxylic acid**.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks and Patterns
¹ H NMR	<ul style="list-style-type: none">- ~12-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton. Its chemical shift is concentration-dependent.[10]- ~2.4-2.6 ppm (s, 3H): Singlet for the C3-methyl group.- ~2.1-2.3 ppm (s, 3H): Singlet for the C4-methyl group.
¹³ C NMR	<ul style="list-style-type: none">- ~165-175 ppm: Carbonyl carbon of the carboxylic acid.[10]- ~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C5).- ~110-120 ppm: Quaternary carbon of the isoxazole ring (C4).- ~10-15 ppm: Methyl carbons.
IR Spectroscopy	<ul style="list-style-type: none">- 2500-3300 cm⁻¹: Very broad band due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]- ~2900-3000 cm⁻¹: C-H stretching from the two methyl groups.[12]- 1710-1730 cm⁻¹: Strong, sharp C=O stretch of the carboxylic acid.[10][11]- ~1600 cm⁻¹: C=N stretch of the isoxazole ring.
Mass Spectrometry	<ul style="list-style-type: none">- m/z = 141: Molecular ion peak [M]⁺.- m/z = 124: Loss of •OH radical [M-17]⁺.- m/z = 96: Loss of the carboxyl group (•COOH) [M-45]⁺.- m/z = 68: Potential fragment corresponding to the isoxazole core after loss of substituents.

Section 4: Chemical Reactivity and Synthetic Utility

The utility of **3,4-Dimethylisoxazole-5-carboxylic acid** in a research or drug development setting is defined by its chemical reactivity. The molecule possesses two primary sites of reactivity: the carboxylic acid group and the isoxazole ring itself.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]

- 4. lookchem.com [lookchem.com]
- 5. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,5-DIMETHYLOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. echemi.com [echemi.com]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- To cite this document: BenchChem. [Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3166738#3-4-dimethylisoxazole-5-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com